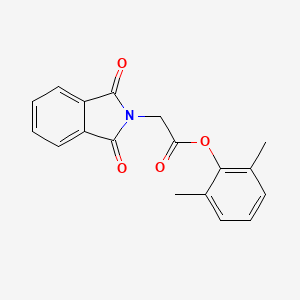
N-(1,2-dihydro-5-acenaphthylenyl)-N'-(3,4-dimethoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea derivatives are widely studied for their diverse biological activities and applications in various fields. These compounds are known for their unique hydrogen bonding capabilities, which make them crucial in drug-target interactions, showcasing a broad range of bioactivities (Jagtap et al., 2017).
Synthesis Analysis
The synthesis of urea derivatives often involves specific reactions that allow for the introduction of various functional groups, enhancing their chemical diversity and potential applications. A review on the synthesis methods for urea highlights the versatility and efficiency of different synthesis routes, including the slow release method with NaOH and fly ash ingredients as an effective approach (Pradana et al., 2021).
Molecular Structure Analysis
The molecular structure of urea derivatives, including hydrogen bonding capabilities, plays a significant role in their bioactivity. These structures are often analyzed using spectroscopic methods to understand their interaction with biological targets and their mechanism of action within various biological systems.
Chemical Reactions and Properties
Urea derivatives undergo various chemical reactions, contributing to their broad application spectrum. The unique reactivity of urea compounds with other chemical entities allows for the creation of complex molecules with specific properties and functions. Their ability to inhibit urease, an enzyme catalyzing the hydrolysis of urea, is particularly noted in the development of potential drugs for treating infections caused by Helicobacter pylori and other bacteria (Kosikowska & Berlicki, 2011).
Wissenschaftliche Forschungsanwendungen
Molecular and Material Chemistry Applications
Research into derivatives of urea, particularly those with aromatic substitutions similar to N-(1,2-dihydro-5-acenaphthylenyl)-N'-(3,4-dimethoxyphenyl)urea, has highlighted their significant potential in molecular and material chemistry. A study by Ricks et al. (2004) explored an N,N′-diphenyl urea as a model system for understanding the aggregation phenomena in poly(phenyleneethynylenes) (PPEs), demonstrating the compound's ability to mimic the aggregated and unaggregated states of PPEs through structural modifications, which significantly affected its fluorescence quantum yield (Ricks, Shimizu, Smith, Bunz, & Shimizu, 2004). This research indicates the potential of similar urea compounds in the development of advanced materials with tunable optical properties.
Biostimulant and Fertilizer Efficiency
In agricultural research, urea-based compounds have been investigated for their role in enhancing the efficiency of fertilizers and as components of biostimulants. Souza, Rosen, and Venterea (2019) conducted a study on various additives, including urea derivatives, to assess their effects on nitrogen-intensive crops like potatoes. The study aimed to improve agronomic performance and reduce nitrogen losses, comparing the efficacy of biostimulants and inhibitors. This research underlines the importance of urea derivatives in developing sustainable agricultural practices by optimizing fertilizer use and mitigating environmental impacts (Souza, Rosen, & Venterea, 2019).
Environmental Impact Studies
The environmental persistence and impact of urea derivatives, especially those used in personal care products and as pesticides, have been a focus of environmental science. Halden and Paull (2004) developed an analytical method for detecting triclocarban, a polychlorinated phenyl urea compound similar in structure to N-(1,2-dihydro-5-acenaphthylenyl)-N'-(3,4-dimethoxyphenyl)urea, in aquatic environments. Their research addresses the need for sensitive and selective analytical techniques to monitor these compounds' environmental occurrence, highlighting their widespread but underreported presence in water resources (Halden & Paull, 2004).
Eigenschaften
IUPAC Name |
1-(1,2-dihydroacenaphthylen-5-yl)-3-(3,4-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-25-18-11-9-15(12-19(18)26-2)22-21(24)23-17-10-8-14-7-6-13-4-3-5-16(17)20(13)14/h3-5,8-12H,6-7H2,1-2H3,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXTOVOHZVAMZKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NC2=CC=C3CCC4=C3C2=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,2-Dihydroacenaphthylen-5-yl)-3-(3,4-dimethoxyphenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-5-bromo-2-furamide](/img/structure/B5558315.png)
![ethyl 1-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}-4-piperidinecarboxylate](/img/structure/B5558319.png)
![6-tert-butyl-4-[(4-methylbenzylidene)amino]-3-(methylthio)-1,2,4-triazin-5(4H)-one](/img/structure/B5558325.png)
![N-methyl-N-[(3-phenyl-1H-pyrazol-4-yl)methyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide](/img/structure/B5558345.png)


![4-chloro-1-[(4-fluorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5558369.png)

![6-[butyl(phenyl)amino]-3-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5558376.png)


![N-[4-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide](/img/structure/B5558395.png)
